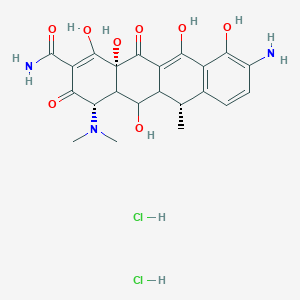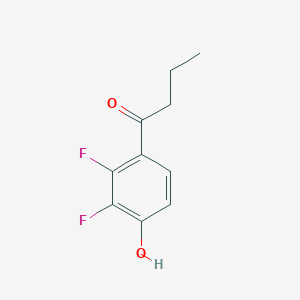
3-Iodo-4-(2-methylpropoxy)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-4-(2-methylpropoxy)oxolane is a halogenated organic compound with the molecular formula C₈H₁₅IO₂ and a molecular weight of 270.11 g/mol . This compound is characterized by the presence of an iodine atom attached to an oxolane ring, which is further substituted with a 2-methylpropoxy group. It is primarily used in research and development due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Iodo-4-(2-methylpropoxy)oxolane typically involves the iodination of a suitable oxolane precursor. One common method includes the reaction of 4-(2-methylpropoxy)oxolane with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
3-Iodo-4-(2-methylpropoxy)oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated oxolane derivatives.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Iodo-4-(2-methylpropoxy)oxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Iodo-4-(2-methylpropoxy)oxolane involves its interaction with molecular targets through its iodine atom and oxolane ring. The iodine atom can participate in halogen bonding, while the oxolane ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparación Con Compuestos Similares
3-Iodo-4-(2-methylpropoxy)oxolane can be compared with similar compounds such as:
3-Iodo-4-(3-methoxypropoxy)oxolane: This compound has a methoxy group instead of a methylpropoxy group, which can affect its reactivity and applications.
3-Iodo-4-(2-methylpropoxy)oxane: This compound has a different ring structure, which can lead to different chemical and biological properties.
Propiedades
Fórmula molecular |
C8H15IO2 |
|---|---|
Peso molecular |
270.11 g/mol |
Nombre IUPAC |
3-iodo-4-(2-methylpropoxy)oxolane |
InChI |
InChI=1S/C8H15IO2/c1-6(2)3-11-8-5-10-4-7(8)9/h6-8H,3-5H2,1-2H3 |
Clave InChI |
JHTKMESQZLHXOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1COCC1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


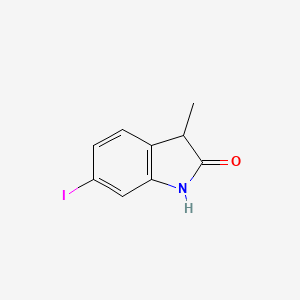
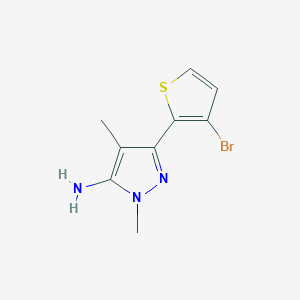
![2-Methyl-5-(propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073373.png)
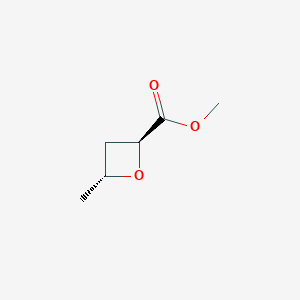



![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13073402.png)

